Cas no 93-11-8 (Naphthalene-2-sulfonyl chloride)

나프탈렌-2-설포닐 클로라이드(Naphthalene-2-sulfonyl chloride)는 유기 합성에서 널리 사용되는 설포닐화 시약입니다. 화학식 C₁₀H₇ClO₂S를 가지며, 주로 아민 및 알코올과의 반응을 통해 설포네이트 유도체를 생성하는 데 활용됩니다. 이 화합물은 높은 반응성과 선택성을 보이며, 특히 펩타이드 합성 및 약물 개발에서 중요한 중간체 역할을 합니다. 결정 형태로 안정적이며, 유기 용매에 잘 용해되는 특성을 가지고 있어 실험실 조건에서 다루기 용이합니다. 또한, 다양한 작용기와의 호환성으로 복잡한 분자 구조의 설포닐화 반응에 효과적으로 적용될 수 있습니다.
Naphthalene-2-sulfonyl chloride structure
93-11-8 structure
Product Name:Naphthalene-2-sulfonyl chloride
CAS 번호:93-11-8
MF:C10H7ClO2S
메가와트:226.679380655289
MDL:MFCD00004087
CID:34688
PubChem ID:7125
Update Time:2025-06-09

Naphthalene-2-sulfonyl chloride 화학적 및 물리적 성질

이름 및 식별자

    • Naphthalene-2-sulfonyl chloride
    • Naphthalene-2-sulphonyl chloride
    • 2-Naphthalensulfonyl chloride
    • 2-Naphthalenesulfonyl Chloride
    • 2-Naphthalenesulfonyl chloride
    • 2-Naphthalenylsulfonylchloride
    • 2-Naphthylsulfonyl chloride
    • NSC 133893
    • Naphthalene-2-sulfonic acidchloride
    • b-Naphthalenesulfochloride
    • b-Naphthalenesulfonyl chloride
    • b-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl chloride
    • Naphthalene-2-sulfonic acid chloride
    • .beta.-Naphthalenesulfochloride
    • 2-Naphthalene sulfonyl chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-N
    • .beta.-Naphthalenesulfonyl chloride
    • chloro-2-naphthylsulfone
    • beta-Naphthalenesulfochloride
    • 2-naphthalenesulphonyl chloride
    • 2-Naphthalenylsulfonyl
    • 2-Naphthalenylsulfonyl chloride
    • β-Naphthalenesulfochloride
    • β-Naphthalenesulfonyl chloride
    • β-Naphthylsulfonyl chloride
    • NSC133893
    • DTXSID5059080
    • .beta.-Naphthylsulfonyl chloride
    • beta-Naphthylsulphonyl chloride
    • BBL027447
    • CS-W004905
    • DB-057370
    • Z104473932
    • AKOS000118779
    • 2-naphtalenesulfonyl chloride
    • 2-naphtylsulfonyl chloride
    • NSC-133893
    • 2-Naphthalenesulfonylchloride
    • beta-naphthalene-sulphonyl chloride
    • VS-0375
    • 2-naphthylsulphonyl chloride
    • naphthalin-2-sulfonic acid chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-
    • naphthaline-2-sulfonic acid chloride
    • 2-naphthalene-sulfonyl chloride
    • EINECS 202-219-9
    • beta-Naphthalenesulphonyl chloride
    • 2-naphthyl-sulfonyl chloride
    • 2-napthylsulfonyl chloride
    • 2-Naphthalenesulfonyl chloride, 99%
    • J-510147
    • 2-napthalenesulfonyl chloride
    • NS00041120
    • EN300-19464
    • UNII-W3N8WRJ279
    • F0808-2035
    • 2-naphtalenesulfonylchloride
    • MFCD00004087
    • SCHEMBL25642
    • 2-Naphthalenesulfonyl chloride, puriss., >=99.0% (AT)
    • N0018
    • 2-naphthalenesulfonyi chloride
    • ss-Naphthalinsulfochlorid
    • 2-Naphthyl sulfonyl chloride
    • 2-naphthyl-sulphonyl chloride
    • A844453
    • 2-naphthalene sulfonylchloride
    • 2-naphthalene-sulphonyl chloride
    • W3N8WRJ279
    • 2-Naphthalenylsulfonyl Chloride; 2-Naphthylsulfonyl Chloride;NSC 133893; Naphthalene-2-sulfonic Acid Chloridebeta-Naphthalenesulfochloride
    • D77675
    • naphthalene-2-sulfonylchloride
    • beta-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl-chloride
    • beta-Naphthalenesulphochloride
    • 2-napthalenesufonylchloride
    • 2-napthalenesulfonylchloride
    • 93-11-8
    • DTXCID6048830
    • STL363253
    • MDL: MFCD00004087
    • 인치: 1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • InChIKey: OPECTNGATDYLSS-UHFFFAOYSA-N
    • 미소: O=S(C1C=C2C(C=CC=C2)=CC=1)(Cl)=O
    • BRN: 641898

계산된 속성

  • 정밀분자량: 225.98600
  • 동위원소 질량: 225.985528
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 294
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 42.5

실험적 성질

  • 색과 성상: 무색 편상 결정체.
  • 밀도: 1.3661 (estimate)
  • 융해점: 75.0 to 79.0 deg-C
  • 비등점: 147.7 °C/0.6 mmHg(lit.)
  • 플래시 포인트: 200-202°C/13mm
  • 굴절률: 1.643
  • 수용성: 불용했어
  • PSA: 42.52000
  • LogP: 3.84810
  • 민감성: Moisture Sensitive
  • FEMA: 2723
  • 용해성: 에탄올, 에틸에테르, 벤젠에 쉽게 용해되고 석유에테르에 약간 용해되며 물에 용해되지 않는다.

Naphthalene-2-sulfonyl chloride 보안 정보

Naphthalene-2-sulfonyl chloride 세관 데이터

  • 세관 번호:29049020
  • 세관 데이터:

    ?? ?? ??:

    2904909090

    개요:

    2904909090 기타 탄화수소의 황화작용\질화작용\질화파생물(할로겐화 여부와 상관없음).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 29049090909090909090 탄화수소의 유황화, 질화 또는 아질화 파생물, 할로겐화 부가가치세 여부와 상관없이: 17.0% 세금 환급률: 9.0% 규제 조건: 없음??? ??:5.5% General tariff:30.0%

Naphthalene-2-sulfonyl chloride 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
216687-5g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
5g
£10.00 2022-03-01
Fluorochem
216687-10g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
10g
£16.00 2022-03-01
Fluorochem
216687-25g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
25g
£25.00 2022-03-01
Fluorochem
216687-100g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
100g
£63.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N830958-5g
2-Naphthalenesulfonyl chloride
93-11-8 98%
5g
34.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
133361-5G
Naphthalene-2-sulfonyl chloride
93-11-8
5g
¥500.95 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
133361-25G
Naphthalene-2-sulfonyl chloride
93-11-8
25g
¥938.22 2023-12-10
Apollo Scientific
OR11219-25g
Naphthalene-2-sulphonyl chloride
93-11-8 98+%
25g
£17.00 2025-03-21
Apollo Scientific
OR11219-100g
Naphthalene-2-sulphonyl chloride
93-11-8 98+%
100g
£22.00 2025-03-21
Apollo Scientific
OR11219-500g
Naphthalene-2-sulphonyl chloride
93-11-8 98+%
500g
£180.00 2025-02-19

Naphthalene-2-sulfonyl chloride 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Thionyl chloride
참조
Synthesis of some naphthalene sulfonohydrazides and related compounds of potential biological activity
Islam, A. M.; Abdel-Halim, A. M.; Salama, M. A., Egyptian Journal of Chemistry, 1987, 29(4), 405-31

합성 방법 2

반응 조건
1.1 Reagents: Hexachlorocyclotriphosphazene ;  1 min, 25 °C
1.2 Reagents: Potassium chloride ;  1 min, 25 °C
참조
TAPC-promoted synthesis of sulfonyl chlorides from sulfonic acids
Bahrami, Kiumars, Synlett, 2011, (18), 2671-2674

합성 방법 3

반응 조건
1.1 Reagents: Titanium tetrachloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  2 min, 25 °C
1.2 Reagents: Water ;  rt
참조
Synthesis of sulfonyl chlorides and thiosulfonates from H2O2-TiCl4
Bahrami, Kiumars; Khodaei, Mohammad M.; Khaledian, Donya, Tetrahedron Letters, 2012, 53(3), 354-358

합성 방법 4

반응 조건
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium ,  Sulfur dioxide Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuryl chloride Solvents: Hexane
참조
An improved synthesis of arenesulfonyl chlorides from aryl halides
Hamada, Tatsuo; Yonemitsu, Osamu, Synthesis, 1986, (10), 852-4

합성 방법 5

반응 조건
1.1 Reagents: Cyanuric chloride Catalysts: 18-Crown-6 Solvents: Acetone ;  20 h, reflux
참조
A new, mild preparation of sulfonyl chlorides
Blotny, Grzegorz, Tetrahedron Letters, 2003, 44(7), 1499-1501

합성 방법 6

반응 조건
1.1 Reagents: Acetic acid ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile ,  Water ;  < 10 °C; 30 min, 10 °C → 20 °C; 1 h, 20 °C; 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0 °C; < 10 °C; 15 min, 5 °C
참조
A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides
Pu, Yu-Ming; Christesen, Alan; Ku, Yi-Yin, Tetrahedron Letters, 2010, 51(2), 418-421

합성 방법 7

반응 조건
참조
Molecular structure and estrogenic activity. XIV. α,α-Dimethyl-β-(6-methylthio-2-naphthyl)valeric acid
Jacques, Jean, Bulletin de la Societe Chimique de France, 1955, 231, 231-6

합성 방법 8

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide
참조
A method for the catalyzed preparation of carboxylic and sulfonic acid chlorides with thionyl chloride
Bosshard, H. H.; Mory, R.; Schmid, M.; Zollinger, Hch., Helvetica Chimica Acta, 1959, 42, 1653-8

합성 방법 9

반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  2 h, rt
참조
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
Chen, Rongxiang; Xu, Shaohong; Shen, Fumin; Xu, Canran; Wang, Kaikai ; et al, Molecules, 2021, 26(18),

합성 방법 10

반응 조건
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  15 min, rt
참조
Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water
Madabhushi, Sridhar; Jillella, Raveendra; Sriramoju, Vinodkumar; Singh, Rajpal, Green Chemistry, 2014, 16(6), 3125-3131

합성 방법 11

반응 조건
1.1 Reagents: Trichloroisocyanuric acid ,  Tetrabutylammonium chloride Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 20 min, rt
참조
Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) as efficient reagents for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides
Veisi, Hojat; Sedrpoushan, Alireza; Hemmati, Saba; Kordestani, Davood, Phosphorus, 2012, 187(6), 769-775

합성 방법 12

반응 조건
1.1 Reagents: Tetrabutylammonium chloride ,  N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 0 °C → rt; 20 min, rt
참조
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as efficient reagents to direct oxidative conversion of thiols and disulfide to sulfonyl chlorides
Veisi, Hojat; Ghorbani-Vaghei, Ramin; Mahmoodi, Jafar, Bulletin of the Korean Chemical Society, 2011, 32(10), 3692-3695

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen peroxide ,  Zirconium chloride (ZrCl4) Solvents: Acetonitrile ,  Water ;  < 1 min, 25 °C
참조
A novel, practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives
Bahrami, Kiumars; Khodaei, Mohammad Mehdi; Soheilizad, Mehdi, Synlett, 2009, (17), 2773-2776

합성 방법 14

반응 조건
1.1 Reagents: Hexachlorocyclotriphosphazene ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  12 min, 25 °C
참조
A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent System
Parnian, Rouhallah; Soleimani, Ebrahim; Bahrami, Kiumars, ChemistrySelect, 2019, 4(29), 8554-8557

합성 방법 15

반응 조건
1.1 Reagents: Thionyl chloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  1 min, 25 °C
1.2 Reagents: Water Solvents: Water
참조
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides
Bahrami, Kiumars; Khodaei, Mohammad M.; Soheilizad, Mehdi, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

합성 방법 16

반응 조건
1.1 Reagents: Acetic acid ,  Diethylamine ,  1,3-Dichloro-5,5-dimethylhydantoin ,  Water Solvents: Acetonitrile ;  41 s, 4 bar, 40 °C
1.2 Reagents: Acetonitrile
참조
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism
Polterauer, Dominik; Roberge, Dominique M.; Hanselmann, Paul; Littich, Ryan; Hone, Christopher A.; et al, Reaction Chemistry & Engineering, 2022, 7(12), 2582-2592

합성 방법 17

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  6 h, 70 °C
참조
Method for synthesis of 2-naphthalenesulfonyl chloride from sodium 2-naphthalenesulfonate and phosphorus oxychloride
, China, , ,

합성 방법 18

반응 조건
1.1 Reagents: Sodium dodecyl sulfate ,  Hydrogen peroxide ,  Phosphorus oxychloride Solvents: Water ;  40 min, 25 °C
참조
Synthesis of sulfonyl chlorides and sulfonic acids in SDS micelles
Bahrami, Kiumars; Khodaei, Mohammad M.; Abbasi, Jamshid, Synthesis, 2012, 44(2), 316-322

합성 방법 19

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  3 min, rt
참조
High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides
Sohrabnezhad, Samira; Bahrami, Kiumars; Hakimpoor, Farahman, Journal of Sulfur Chemistry, 2019, 40(3), 256-264

합성 방법 20

반응 조건
1.1 Reagents: Phosphorus pentachloride ,  Calcium chloride ;  1 h, 100 °C
참조
Polymer side-chain modification in methacrylate and styrene copolymers through thiol-thioester dynamic exchange
Fila, Karolina; Goliszek, Marta; Podkoscielna, Beata; Podgorski, Maciej, European Polymer Journal, 2020, 136,

합성 방법 21

반응 조건
1.1 Reagents: Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 80 °C; 1 h, 80 °C
참조
Preparation and characterization of thiophenol compounds
Feng, Baicheng; et al, Qingdao Keji Daxue Xuebao, 2011, 32(3), 252-255

Naphthalene-2-sulfonyl chloride Raw materials

Naphthalene-2-sulfonyl chloride Preparation Products

Naphthalene-2-sulfonyl chloride 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
주문 번호:A1204379
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:52
가격 ($):160.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-11-8)2-Naphthalenesulfonyl chloride
주문 번호:sfd6908
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-11-8)2-萘磺酰氯
주문 번호:LE1755115
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:36
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
A1204379
순결:99%
재다:500g
가격 ($):160.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-11-8)2-Naphthalenesulfonyl chloride
sfd6908
순결:99.9%
재다:200kg
가격 ($):문의
Email